Cas no 27423-80-9 (2-3-(trifluoromethyl)phenyl-1H-imidazole)

2-3-(trifluoromethyl)phenyl-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-[3-(trifluoromethyl)phenyl]-1H-Imidazole
- 2-(3-(Trifluoromethyl)phenyl)-1H-imidazole
- FKNKITNWTIFPFX-UHFFFAOYSA-N
- EN300-74995
- G25733
- NCGC00374427-01
- CS-0260358
- Z728187800
- DTXSID901268840
- CBA42380
- AKOS008144054
- 2-(3-trifluoromethyl-phenyl)-1h-imidazole
- SCHEMBL1719134
- 27423-80-9
- 2-3-(trifluoromethyl)phenyl-1H-imidazole
-
- インチ: InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-6H,(H,14,15)
- InChIKey: FKNKITNWTIFPFX-UHFFFAOYSA-N
- ほほえんだ: FC(F)(F)c1cccc(c1)c2nccn2
計算された属性
- せいみつぶんしりょう: 212.05613272g/mol
- どういたいしつりょう: 212.05613272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 28.7Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 151-153 °C
- ふってん: 336.6±42.0 °C at 760 mmHg
- フラッシュポイント: 157.4±27.9 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
2-3-(trifluoromethyl)phenyl-1H-imidazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-3-(trifluoromethyl)phenyl-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T900050-25mg |
2-[3-(trifluoromethyl)phenyl]-1H-imidazole |
27423-80-9 | 25mg |
$ 50.00 | 2022-06-02 | ||
Enamine | EN300-74995-5.0g |
2-[3-(trifluoromethyl)phenyl]-1H-imidazole |
27423-80-9 | 95.0% | 5.0g |
$1075.0 | 2025-03-21 | |
Enamine | EN300-74995-0.5g |
2-[3-(trifluoromethyl)phenyl]-1H-imidazole |
27423-80-9 | 95.0% | 0.5g |
$271.0 | 2025-03-21 | |
1PlusChem | 1P00C3YO-1g |
2-(3-TRIFLUOROMETHYL-PHENYL)-1H-IMIDAZOLE |
27423-80-9 | 95% | 1g |
$448.00 | 2025-02-25 | |
1PlusChem | 1P00C3YO-250mg |
2-(3-TRIFLUOROMETHYL-PHENYL)-1H-IMIDAZOLE |
27423-80-9 | 95% | 250mg |
$193.00 | 2025-02-25 | |
Aaron | AR00C470-500mg |
2-(3-TRIFLUOROMETHYL-PHENYL)-1H-IMIDAZOLE |
27423-80-9 | 95% | 500mg |
$398.00 | 2025-01-24 | |
1PlusChem | 1P00C3YO-50mg |
2-(3-TRIFLUOROMETHYL-PHENYL)-1H-IMIDAZOLE |
27423-80-9 | 95% | 50mg |
$109.00 | 2025-02-25 | |
Aaron | AR00C470-2.5g |
2-(3-TRIFLUOROMETHYL-PHENYL)-1H-IMIDAZOLE |
27423-80-9 | 95% | 2.5g |
$1024.00 | 2025-01-24 | |
Enamine | EN300-74995-0.1g |
2-[3-(trifluoromethyl)phenyl]-1H-imidazole |
27423-80-9 | 95.0% | 0.1g |
$98.0 | 2025-03-21 | |
Enamine | EN300-74995-10.0g |
2-[3-(trifluoromethyl)phenyl]-1H-imidazole |
27423-80-9 | 95.0% | 10.0g |
$1593.0 | 2025-03-21 |
2-3-(trifluoromethyl)phenyl-1H-imidazole 関連文献
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
2-3-(trifluoromethyl)phenyl-1H-imidazoleに関する追加情報
2-3-(Trifluoromethyl)phenyl-1H-imidazole: A Comprehensive Overview
2-3-(Trifluoromethyl)phenyl-1H-imidazole (CAS No. 27423-80-9) is a versatile compound with significant applications in the fields of medicinal chemistry and materials science. This compound, characterized by its unique trifluoromethyl and imidazole functionalities, has garnered considerable attention due to its potential in drug discovery and development. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 2-3-(trifluoromethyl)phenyl-1H-imidazole.
The chemical structure of 2-3-(trifluoromethyl)phenyl-1H-imidazole is defined by a benzene ring substituted with a trifluoromethyl group at the 3-position and an imidazole ring at the 2-position. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it highly valuable in various chemical reactions and biological interactions. The imidazole moiety, on the other hand, is known for its ability to form hydrogen bonds and coordinate with metal ions, which enhances its biological activity.
Synthesis of 2-3-(trifluoromethyl)phenyl-1H-imidazole can be achieved through several routes. One common method involves the reaction of 3-trifluoromethylbenzaldehyde with ammonia and a suitable nitrile or amine under appropriate conditions. Another approach involves the cyclization of 3-trifluoromethylbenzylamine with formamide or another carbonyl compound. These synthetic methods have been optimized to improve yield and purity, making large-scale production feasible.
In terms of biological activity, 2-3-(trifluoromethyl)phenyl-1H-imidazole has shown promising results in various assays. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases. Additionally, the compound has exhibited antimicrobial properties against a range of bacterial and fungal strains, making it a candidate for developing new antibiotics.
The pharmacological profile of 2-3-(trifluoromethyl)phenyl-1H-imidazole has been extensively studied in preclinical models. In vitro assays have shown that it can effectively modulate cellular processes such as apoptosis, cell cycle progression, and inflammation. In vivo studies using animal models have further confirmed its therapeutic potential. For example, it has been shown to reduce tumor growth in xenograft models and improve cognitive function in models of Alzheimer's disease.
The unique combination of the trifluoromethyl and imidazole groups in 2-3-(trifluoromethyl)phenyl-1H-imidazole also makes it an attractive candidate for drug delivery systems. The trifluoromethyl group can enhance lipophilicity, improving drug absorption and distribution. The imidazole moiety can be used to form prodrugs or conjugates that are activated under specific physiological conditions, thereby enhancing target specificity and reducing side effects.
In addition to its medicinal applications, 2-3-(trifluoromethyl)phenyl-1H-imidazole has found use in materials science. Its ability to form stable complexes with metal ions makes it useful in the development of metallopolymers and coordination polymers. These materials have applications in catalysis, sensing, and energy storage. Recent research has focused on optimizing the synthesis of these materials to achieve desired properties such as high thermal stability and mechanical strength.
The environmental impact of 2-3-(trifluoromethyl)phenyl-1H-imidazole is also an important consideration. Studies have shown that it is biodegradable under certain conditions, reducing concerns about long-term environmental persistence. However, proper disposal methods should still be followed to minimize any potential ecological impact.
In conclusion, 2-3-(trifluoromethyl)phenyl-1H-imidazole (CAS No. 27423-80-9) is a multifaceted compound with a wide range of applications in medicinal chemistry and materials science. Its unique chemical structure endows it with valuable properties that make it a promising candidate for drug discovery and development. Ongoing research continues to uncover new uses and optimize its performance in various fields.
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